N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic compound belonging to the class of 1,2,3-triazoles.
Mechanism of Action
Target of Action
1,2,3-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
The mode of action of 1,2,3-triazoles is largely dependent on the specific compound and its targets. Generally, they are capable of binding in the biological system with a variety of enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,3-triazoles can vary widely depending on the specific compound and its targets. They have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles can vary depending on the specific compound. 1,2,3-triazoles are generally known for their high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Result of Action
The molecular and cellular effects of 1,2,3-triazoles can vary widely depending on the specific compound and its targets. They have been found to show versatile biological activities .
Preparation Methods
The synthesis of N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. This method allows for the efficient production of triazole derivatives from readily available starting materials. The reaction conditions often include the use of arylazides, dicetene, and appropriate amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Comparison with Similar Compounds
N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also show significant anticancer activity and are used as CDK2 inhibitors.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-14(15(20)16-12-7-5-6-8-12)17-18-19(11)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUHNANZNUBBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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